molecular formula C17H29N5O6 B053814 Pro-Thr-Pro-Ser amide CAS No. 121269-85-0

Pro-Thr-Pro-Ser amide

Cat. No. B053814
M. Wt: 399.4 g/mol
InChI Key: UMIXOKDUTWTCDE-UHFFFAOYSA-N
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Description

Pro-Thr-Pro-Ser amide is a compound with the empirical formula C17H29N5O6 and a molecular weight of 399.44 . It is an analog of the hinge region of human IgA . It has been found to inhibit the proteolysis of IgA by Neisseria gonorrheae protease type I .


Molecular Structure Analysis

The molecular structure of Pro-Thr-Pro-Ser amide is represented by the SMILES string: CC(O)C(NC(=O)C1CCCN1)C(=O)N2CCCC2C(=O)NC(CO)C(N)=O .

Safety And Hazards

Pro-Thr-Pro-Ser amide is classified as a non-combustible solid . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXOKDUTWTCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401551
Record name Pro-Thr-Pro-Ser amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Thr-Pro-Ser amide

CAS RN

121269-85-0
Record name Pro-Thr-Pro-Ser amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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